molecular formula C11H14ClN3O B123037 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride CAS No. 3441-64-3

5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride

Cat. No.: B123037
CAS No.: 3441-64-3
M. Wt: 239.70 g/mol
InChI Key: BWIUAZQYZGZFLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride, also known as this compound, is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Sydnones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Oxadiazoles, including structures similar to "5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride," are synthesized through various methods, with primary amidoximes and acylating agents being common reactants. These compounds can also be produced through 1,3-dipolar cycloaddition reactions, offering a pathway from a broad spectrum of reactants. Such synthetic versatility makes them suitable for diverse chemical modifications and applications in medicinal chemistry (Kayukova, 2005).

Biological Activities

The oxadiazole core, a feature in compounds like the one , is associated with a broad spectrum of pharmacological activities. Research indicates that oxadiazole derivatives, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, exhibit antimicrobial, anticancer, anti-inflammatory, and many other bioactivities. These properties are attributed to their interaction with biomacromolecules via hydrogen bond interactions, making them a key focus in drug discovery and development projects (Jalhan et al., 2017; Wang et al., 2022).

Therapeutic Potential

The 1,3,4-oxadiazole ring, present in similar compounds, has been extensively studied for its therapeutic potential. It is known for effective binding with various enzymes and receptors due to its unique structure, eliciting a range of bioactivities. This has led to the development of 1,3,4-oxadiazole-based compounds as potential treatments for various diseases, highlighting the significant development value of such derivatives (Verma et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of 2-phenylacetonitrile with hydrazine hydrate to form 2-phenylhydrazine. This is then reacted with methyl propiolate to form 1-methyl-2-phenyl-1H-pyrazole. The pyrazole is then reacted with chloroacetic acid to form 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, which is then cyclized with phosphoryl chloride to form 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-phosphoryl chloride. The phosphoryl chloride is then reacted with hydroxylamine hydrochloride to form 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-phosphoryl oxime. Finally, the oxime is reacted with sodium hydroxide and formaldehyde to form 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride.", "Starting Materials": [ "2-phenylacetonitrile", "hydrazine hydrate", "methyl propiolate", "chloroacetic acid", "phosphoryl chloride", "hydroxylamine hydrochloride", "sodium hydroxide", "formaldehyde" ], "Reaction": [ "2-phenylacetonitrile is reacted with hydrazine hydrate to form 2-phenylhydrazine.", "2-phenylhydrazine is reacted with methyl propiolate to form 1-methyl-2-phenyl-1H-pyrazole.", "1-methyl-2-phenyl-1H-pyrazole is reacted with chloroacetic acid to form 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.", "5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is cyclized with phosphoryl chloride to form 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-phosphoryl chloride.", "5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-phosphoryl chloride is reacted with hydroxylamine hydrochloride to form 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-phosphoryl oxime.", "5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-phosphoryl oxime is reacted with sodium hydroxide and formaldehyde to form 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride." ] }

CAS No.

3441-64-3

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-amine;chloride

InChI

InChI=1S/C11H14N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9H,7,12H2,1H3;1H/q+1;/p-1

InChI Key

BWIUAZQYZGZFLY-UHFFFAOYSA-M

SMILES

CC(CC1=CC=CC=C1)N2C=C(O[NH2+]2)N.[Cl-]

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N.[Cl-]

Related CAS

22293-47-6 (Parent)

Synonyms

3-(β-Phenylisopropyl)sydnonimine hydrochloride;  Sydnophen;  3-(α-Methylphenethyl)sydnone Imine;  3-(1-methyl-2-phenylethyl)sydnone Imine;  5-Amino-3-(1-methyl-2-phenylethyl)-1,2,3-Oxadiazolium Chloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.